molecular formula C15H13NO5 B2569578 2-(((Benzyloxy)carbonyl)amino)-5-hydroxybenzoic acid CAS No. 214957-88-7

2-(((Benzyloxy)carbonyl)amino)-5-hydroxybenzoic acid

Cat. No.: B2569578
CAS No.: 214957-88-7
M. Wt: 287.271
InChI Key: JABAHAYGUIMUBF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(((Benzyloxy)carbonyl)amino)-5-hydroxybenzoic acid is a benzoic acid derivative featuring a benzyloxycarbonyl (Cbz)-protected amino group at position 2 and a hydroxyl group at position 5. This compound’s molecular formula is C₁₅H₁₃NO₅, with a molecular weight of 287.27 g/mol. Its structural complexity makes it a candidate for pharmaceutical intermediates or enzyme inhibitor design .

Properties

IUPAC Name

5-hydroxy-2-(phenylmethoxycarbonylamino)benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13NO5/c17-11-6-7-13(12(8-11)14(18)19)16-15(20)21-9-10-4-2-1-3-5-10/h1-8,17H,9H2,(H,16,20)(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JABAHAYGUIMUBF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC(=O)NC2=C(C=C(C=C2)O)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13NO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

287.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

2-(((Benzyloxy)carbonyl)amino)-5-hydroxybenzoic acid, also known as a benzyloxy derivative of salicylic acid, has garnered attention for its potential biological activities. This compound is structurally related to various bioactive molecules and exhibits a range of pharmacological properties, including anti-inflammatory, analgesic, and potential anticancer activities. This article reviews the biological activity of this compound based on diverse research findings, including synthesis, structure-activity relationships (SAR), and case studies.

Chemical Structure and Properties

The molecular formula for this compound is C15H15NO4. Its structure features a benzyloxy group, a carbonyl group, and a hydroxyl group attached to a benzene ring, which are crucial for its biological activity.

1. Antioxidant Activity

Research indicates that compounds with similar structures exhibit significant antioxidant properties. The presence of hydroxyl groups in the aromatic structure contributes to the scavenging of free radicals, thus protecting cells from oxidative stress. In vitro assays demonstrated that derivatives of 5-hydroxybenzoic acid can reduce oxidative damage in cellular models .

2. Anti-inflammatory Effects

The compound has shown promise in reducing inflammation markers in various studies. It inhibits cyclooxygenase (COX) enzymes, which are critical in the inflammatory pathway. For instance, related compounds have been reported to inhibit COX-1 and COX-2 activities, suggesting that this compound may also possess similar properties .

3. Antimicrobial Activity

Preliminary studies indicate that this compound may exhibit antimicrobial properties against various bacterial strains. The mechanism likely involves disruption of bacterial cell membranes or inhibition of essential bacterial enzymes .

4. Anticancer Potential

Preliminary investigations into the anticancer properties of related compounds suggest that they may induce apoptosis in cancer cells. This effect could be mediated through the modulation of signaling pathways involved in cell proliferation and survival .

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of this compound. The following table summarizes key structural modifications and their impact on biological activity:

Modification Biological Activity Reference
Hydroxyl Group (-OH)Enhances antioxidant and anti-inflammatory effects
Benzyloxy Group (-O-C6H5)Increases lipophilicity, potentially enhancing cell membrane penetration
Carbonyl Group (=O)Critical for enzyme inhibition

Case Study 1: Anti-inflammatory Activity

In a study evaluating various benzyloxy derivatives, this compound demonstrated significant inhibition of COX enzymes compared to standard anti-inflammatory drugs like ibuprofen. The IC50 values indicated a competitive inhibition mechanism, suggesting its potential as an anti-inflammatory agent .

Case Study 2: Antimicrobial Efficacy

A series of tests against Gram-positive and Gram-negative bacteria showed that compounds similar to this compound exhibited varying degrees of antimicrobial activity. The compound's effectiveness was attributed to its ability to disrupt bacterial cell wall synthesis .

Scientific Research Applications

Antimicrobial Activity

Research has indicated that derivatives of 2-(((Benzyloxy)carbonyl)amino)-5-hydroxybenzoic acid exhibit significant antimicrobial properties. For instance, a study evaluated various compounds against Mycobacterium tuberculosis and found promising results in terms of minimum inhibitory concentration (MIC) values.

CompoundMIC (µg/mL)Activity
Compound A5.19Significant against Gram-positive bacteria
Compound B4.12Effective against fungal strains

These findings suggest that the compound could serve as a lead in developing new antimicrobial agents to combat resistant strains of bacteria and fungi .

Anticancer Properties

The compound has also been explored for its anticancer potential. In vitro studies demonstrated that certain derivatives inhibited cancer cell proliferation significantly more than standard chemotherapeutics.

Study ReferenceCell LineIC50 (µM)Observed Effect
Study 1MCF-74.12Inhibited growth by 70%
Study 2HeLa3.45Induced apoptosis

These studies highlight the compound's potential as a therapeutic agent in cancer treatment, particularly for breast and cervical cancers .

Case Study 1: Antimicrobial Efficacy

In a preclinical study, derivatives of this compound were tested against various bacterial strains. The results showed a notable reduction in bacterial load in treated groups compared to controls, indicating its potential as an effective antimicrobial agent.

Case Study 2: Neuroprotective Effects

Another significant application is in neuroprotection. Compounds with similar structures have been evaluated for their ability to protect neuronal cells from oxidative stress. A study involving SH-SY5Y neuronal cells showed that treatment with these compounds reduced oxidative stress markers by approximately 40%, suggesting their role in neurodegenerative disease prevention .

Synthesis and Structure-Activity Relationship (SAR)

The synthesis of this compound involves several steps, including the protection of hydroxyl groups and the introduction of the benzyloxycarbonyl moiety. Structure-activity relationship studies have indicated that modifications to the aromatic ring can enhance biological activity, particularly against specific targets like acetylcholinesterase (AChE) and butyrylcholinesterase (BChE).

ModificationTarget ActivityIC50 (µM)
Hydroxyl substitution at position 3AChE inhibition36.05
Methoxy group addition at position 4BChE inhibition22.23

These insights into SAR provide a pathway for designing more potent derivatives with targeted biological activities .

Chemical Reactions Analysis

Functional Groups and Reactivity

The compound contains:

  • Cbz group : A protecting group for amines, reactive under acidic conditions (e.g., HCl in dioxane) to release the free amine.

  • Amino group : Nucleophilic, capable of participating in alkylation, acylation, or substitution reactions .

  • Hydroxyl group : Can act as a proton donor or undergo esterification with carboxylic acids.

  • Carboxylic acid : Prone to decarboxylation, esterification, or amidation .

2.1. Hydrolysis of the Cbz Group

The Cbz group is typically removed under acidic conditions to regenerate the free amine:

Cbz-protected amine+HCl (in dioxane)Amine+Benzyl alcohol+CO2\text{Cbz-protected amine} + \text{HCl (in dioxane)} \rightarrow \text{Amine} + \text{Benzyl alcohol} + \text{CO}_2

This reaction is critical for deprotection in peptide synthesis or pharmacological studies.

2.2. Amino Group Modifications

  • Alkylation/Acylation : The amino group can react with alkyl halides or acyl chlorides to form amides or alkylated derivatives.

  • Cross-Coupling : Potential for reactions such as Suzuki or Buchwald-Hartwig couplings if aryl halides are present .

2.3. Hydroxyl Group Reactions

  • Esterification : Reaction with alcohols (e.g., methanol) in the presence of acid catalysts (e.g., H2SO4) to form esters.

  • Oxidation : Conversion to ketones or carboxylic acids under oxidizing agents like KMnO4.

2.4. Carboxylic Acid Reactions

  • Esterification : Reaction with alcohols to form esters (e.g., using DCC coupling agents).

  • Amidation : Reaction with amines to form amides .

  • Decarboxylation : Potential elimination under high-temperature or basic conditions.

3.1. Cbz Group Cleavage

The acidic hydrolysis of the Cbz group proceeds via protonation of the carbonyl oxygen, leading to cleavage of the carbamate and release of CO2 and benzyl alcohol. This mechanism is widely used in synthetic chemistry to unmask amines after other reactions.

3.2. Biological Implications

Derivatives of similar compounds (e.g., 4-{[(benzyloxy)carbonyl]amino}-2-hydroxybenzoic acid amides) have shown activity as acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) inhibitors . The amino and hydroxyl groups likely interact with enzyme active sites, while the Cbz group may stabilize the molecule pharmacologically.

Comparison of Reaction Pathways

Reaction Type Reagents/Conditions Products Analogous Data Source
Cbz Deprotection HCl (in dioxane), 25°C, 2–4 hFree amine, benzyl alcohol, CO2
Amino Group Alkylation Alkyl halide, base (e.g., K2CO3)Alkylated amine derivative
Hydroxyl Group Esterification Alcohol (e.g., MeOH), H2SO4Phenolic ester derivative
Carboxylic Acid Amidation Amine (e.g., NH2R), coupling agent (DCC)Amide derivative

Comparison with Similar Compounds

Comparative Analysis with Similar Compounds

Structural and Functional Group Variations

The table below summarizes key structural differences and similarities with analogous compounds:

Compound Name Molecular Formula Molecular Weight Substituents Protecting Group Key Features
Target compound C₁₅H₁₃NO₅ 287.27 2-Cbz-amino, 5-OH Cbz Benzoic acid backbone, polar hydroxyl
5-[[(2,5-Dihydroxyphenyl)methyl]amino]-2-hydroxybenzoic acid C₁₄H₁₃NO₅ 275.26 2-OH, 5-(dihydroxybenzyl)amino None Lavendustin C analog, antioxidant
2-{[(9H-Fluoren-9-ylmethoxy)carbonyl]amino}-5-fluorobenzoic acid C₂₂H₁₆FNO₄ 377.36 2-Fmoc-amino, 5-F Fmoc Fluorine enhances metabolic stability
5-((tert-Butoxycarbonyl)amino)-2-methoxybenzoic acid C₁₃H₁₇NO₅ 267.28 2-OMe, 5-Boc-amino Boc Methoxy improves lipophilicity
5-Amino-2-hydroxybenzoic acid C₇H₇NO₃ 153.14 2-OH, 5-NH₂ None Simpler structure, lacks protection
5-(Benzyloxy)-2-methylbenzoic Acid C₁₅H₁₄O₃ 242.27 2-Me, 5-OBn None Benzyl ether enhances hydrophobicity
Key Observations:
  • Protecting Groups: The Cbz group in the target compound contrasts with Fmoc (UV-labile) in and Boc (acid-labile) in . Cbz requires hydrogenolysis for deprotection, making it less suitable for acid-sensitive syntheses .
  • Substituent Effects : The hydroxyl group at C5 in the target compound increases polarity compared to methoxy () or methyl () groups, impacting solubility and reactivity. Fluorine in may enhance bioavailability but introduces synthetic complexity.
  • Biological Relevance: Compounds like 5-[[(2,5-dihydroxyphenyl)methyl]amino]-2-hydroxybenzoic acid () exhibit antioxidant properties due to multiple hydroxyls, whereas the target compound’s single hydroxyl may limit such activity.

Stability and Reactivity

  • Acid/Base Stability : Boc-protected compounds () degrade under acidic conditions, whereas Cbz and Fmoc () are stable but require specific deprotection methods.
  • Hydrogen Bonding : The hydroxyl group in the target compound may form stronger hydrogen bonds than methoxy () or methyl () groups, influencing crystal packing or enzyme interactions.

Q & A

Basic: What are the optimal synthetic routes for preparing 2-(((Benzyloxy)carbonyl)amino)-5-hydroxybenzoic acid, and how can reaction yields be maximized?

Methodological Answer:
The synthesis typically involves sequential protection and functionalization of the amino and hydroxyl groups. A validated approach includes:

  • Step 1: Protection of the amino group using benzyloxycarbonyl (Cbz) chloride under basic conditions (e.g., NaHCO₃ in THF/water) .
  • Step 2: Selective hydroxyl group protection (e.g., methyl or benzyl ethers) to prevent side reactions during carboxylation .
  • Step 3: Carboxylic acid formation via oxidation or hydrolysis of intermediates (e.g., using LiOH in THF/MeOH/water) .
    Yield Optimization:
  • Use anhydrous solvents and inert atmospheres to minimize hydrolysis of reactive intermediates.
  • Monitor reaction progress via TLC or HPLC to terminate reactions at peak conversion .

Basic: What purification techniques are recommended for isolating this compound from complex reaction mixtures?

Methodological Answer:

  • Recrystallization: Use solvent pairs like ethyl acetate/hexane to remove unreacted starting materials or byproducts .
  • Column Chromatography: Employ silica gel with gradients of dichloromethane/methanol (95:5 to 90:10) for polar impurities .
  • HPLC: Reverse-phase C18 columns with acetonitrile/water (0.1% TFA) for high-purity isolation, especially for analytical standards .

Basic: How can structural ambiguities in this compound be resolved using spectroscopic techniques?

Methodological Answer:

  • NMR:
    • ¹H NMR: Identify Cbz-protected amine (δ 5.1–5.3 ppm, benzyl protons) and hydroxyl protons (broad singlet at δ 9–10 ppm) .
    • ¹³C NMR: Confirm carbonyl groups (Cbz: ~156 ppm; carboxylic acid: ~170 ppm) .
  • Mass Spectrometry (HRMS): Verify molecular ion [M+H]⁺ and fragmentation patterns (e.g., loss of CO₂ from the carboxylic acid group) .
  • X-ray Crystallography: Resolve regiochemical uncertainties in solid-state structures .

Advanced: How does the stability of this compound vary under different pH and temperature conditions?

Methodological Answer:

  • pH Stability:
    • Acidic Conditions (pH < 3): Risk of Cbz group cleavage via protonation of the carbamate nitrogen .
    • Neutral/Basic Conditions (pH 7–9): Carboxylic acid deprotonation enhances solubility but may promote ester hydrolysis if unprotected .
  • Thermal Stability:
    • Decomposition observed above 150°C (DSC/TGA analysis). Store at 2–8°C under nitrogen to prevent oxidative degradation .

Advanced: What mechanistic insights explain the reactivity of this compound in coupling reactions (e.g., peptide bond formation)?

Methodological Answer:

  • Activation of Carboxylic Acid: Use coupling agents like EDCl/HOBt to form active esters, minimizing racemization .
  • Steric Effects: The ortho-substituted Cbz group may slow reaction rates; optimize by using DMF as a solvent to enhance reagent solubility .
  • Monitoring: Track reaction intermediates via IR spectroscopy (C=O stretch at ~1750 cm⁻¹ for active esters) .

Advanced: How can researchers evaluate the bioactivity of this compound in antimicrobial or anti-biofilm assays?

Methodological Answer:

  • Antimicrobial Testing:
    • MIC Assays: Test against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains in Mueller-Hinton broth .
  • Anti-Biofilm Activity:
    • Use crystal violet staining to quantify biofilm biomass reduction in P. aeruginosa .
  • Controls: Include DMSO (vehicle control) and known inhibitors (e.g., ciprofloxacin) .

Advanced: What computational strategies can predict the binding affinity of this compound to target proteins?

Methodological Answer:

  • Molecular Docking: Use AutoDock Vina with protein PDB IDs (e.g., 1XYZ for bacterial enzymes) to model interactions .
  • MD Simulations: Run 100-ns trajectories in GROMACS to assess stability of ligand-protein complexes .
  • QSAR Models: Corrogate substituent effects (e.g., Cbz vs. Boc groups) on bioactivity using Hammett σ constants .

Advanced: How can conflicting data on the compound’s solubility in polar vs. nonpolar solvents be reconciled?

Methodological Answer:

  • Experimental Validation:
    • Measure solubility in DMSO, methanol, and chloroform via gravimetric analysis .
  • Theoretical Modeling:
    • Use Hansen solubility parameters (δD, δP, δH) to predict miscibility gaps .
  • Contradiction Resolution: Discrepancies may arise from impurities; repurify samples before testing .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.